molecular formula C14H20N2 B1347556 3-(Bencilamino)quinuclidina CAS No. 6530-11-6

3-(Bencilamino)quinuclidina

Número de catálogo B1347556
Número CAS: 6530-11-6
Peso molecular: 216.32 g/mol
Clave InChI: BMCRQEPTJNQZST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(Benzylamino)quinuclidine is a heterocyclic organic compound with the molecular formula C14H20N2 . It belongs to the class of quinuclidines, which are bicyclic nitrogen-containing compounds that exhibit diverse biological activities.


Synthesis Analysis

The synthesis of racemic and enantiomerically pure N-p-methylbenzyl-3- and N-p-chlorobenzylbenzamidoquinuclidinium bromides has been described . These compounds were prepared from racemic or enantiomerically pure 3-benzamidoquinuclidines using the appropriate quaternization reagents: p-methyl-benzyl bromide .


Molecular Structure Analysis

The molecular weight of 3-(Benzylamino)quinuclidine is 216.3220 . The IUPAC Standard InChI is InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Benzylamino)quinuclidine include a molecular weight of 216.3220 .

Aplicaciones Científicas De Investigación

Estructura Molecular y Propiedades

“3-(Bencilamino)quinuclidina” tiene la fórmula molecular C14H20N2 y un peso molecular de 216.3220 . Es una estructura compleja que puede representarse en modelos 2D o 3D .

Síntesis

La síntesis de “this compound” implica la reacción de QOH o QNOH y el bromuro de alquilo adecuado en acetona seca. Los derivados biscuaternarios se prepararon mediante la reacción de la quinuclidina 3-sustituida adecuada y 1,8-dibromooctano o 1,10-dibromodecano en metanol seco .

Posibles Fármacos Anticolinesterásicos

“this compound” ha sido perfilada como un posible fármaco anticolinesterásico. El sistema colinérgico, que se basa en el neurotransmisor acetilcolina (ACh), juega un papel importante en la contracción muscular, la cognición y la regulación del sistema nervioso autónomo . Las enzimas acetilcolinesterasa, AChE, y butirilcolinesterasa, BChE, responsables de la hidrólisis de ACh, pueden ajustar finamente la actividad del sistema colinérgico y, por lo tanto, son excelentes dianas farmacológicas para abordar una variedad de afecciones médicas .

Inhibición de AChE y BChE

“this compound” y sus derivados han demostrado inhibir tanto AChE como BChE en el rango micromolar (K = 0,26 − 156,2 μM). La mayor potencia de inhibición se observó para dos derivados biscuaternarios .

Efectos sobre la Viabilidad Celular

El impacto de “this compound” en la viabilidad celular se ha analizado para evaluar su seguridad en el contexto de su aplicación como posibles terapéuticos. Un efecto citotóxico dentro de 7–200 μM se observó solo para los derivados de quinuclidina monoquaternaria, especialmente aquellos con la cadena alquílica C12–C16 .

Direcciones Futuras

El núcleo de quinuclidina presenta un buen andamiaje para la unión de la colinesterasa y que dos derivados de quinuclidina biscuaternaria podrían considerarse como candidatos que merecen investigaciones adicionales como fármacos que actúan en el sistema colinérgico . Sin embargo, los efectos específicos relacionados con las células probablemente desencadenados por la cadena alquílica larga libre en los derivados de quinuclidina monoquaternaria no deben descuidarse en las futuras mejoras de la estructura de los derivados de quinuclidina N-alquílica cuaternaria .

Safety and Hazards

According to the safety data sheet, 3-(Benzylamino)quinuclidine is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propiedades

IUPAC Name

N-benzyl-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-15-14-11-16-8-6-13(14)7-9-16/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCRQEPTJNQZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294074
Record name 3-(Benzylamino)quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6530-11-6
Record name MLS002695233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Benzylamino)quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-aminoquinuclidine dihydrochloride (8.0 g, 40.0 mmol) in EtOH (100 mL) was added excess Na2CO3 and the mixture was stirred for 1 h and then filtered. To this solution was added benzaidehyde (3.2 g, 30.0 mmol) and the reaction was stirred at room temperature for 2 h and then NaBH4 (3 pellets, 0.4 g ea.) was added and the reaction was stirred overnight at room temperature. The solvent was evaporated in vacuo and the residue was partitioned between 10% Na2CO3 and EtOAc. The organic layer was separated, dried over K2CO3, filtered and the solvent was evaporated in vacuo. The residue was chromatographed on silica (92/8 CHCl3/1.0 M NH3 in MeOH) to give N-phenylmethyl-1-azabicyclo[2.2.2]octan-3-amine (4.2 g, 76%) as an intermediate, a pale yellow oil. MH+=217. 1H NMR (CDCl3) 1.4 (m, 3H), 1.7 (m, 1H), 1.9 (m, 2H), 2.45 (2m, 1H), 2.8 (m, 5H), 3.2 (m, 1H), 3.75 (d, 2H), 7.3 (m, 5H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylamino)quinuclidine
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)quinuclidine
Reactant of Route 3
Reactant of Route 3
3-(Benzylamino)quinuclidine
Reactant of Route 4
Reactant of Route 4
3-(Benzylamino)quinuclidine
Reactant of Route 5
Reactant of Route 5
3-(Benzylamino)quinuclidine
Reactant of Route 6
Reactant of Route 6
3-(Benzylamino)quinuclidine

Q & A

Q1: What led researchers to investigate 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential neurokinin receptor antagonists?

A1: Researchers utilized molecular modeling studies based on the known potent NK-1 antagonist CP-96,345. This approach led to the identification of the 2-benzylidene- and 2-benzyl-3-benzylaminoquinuclidine derivatives as potential antagonists for neurokinin receptor subtypes. []

Q2: What is the structure-activity relationship (SAR) observed for these compounds and their activity on neurokinin receptors?

A2: While the synthesized compounds showed moderate potency on the three neurokinin receptors, their overall potency remained low. The study suggests that the low potency might be attributed to the specific Z/E isomerism exhibited by these derivatives, as confirmed through X-ray analysis. [] Further research is needed to fully elucidate the SAR and explore modifications that could enhance their potency and selectivity towards specific neurokinin receptor subtypes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.